molecular formula C5H5Br2N3 B13144466 5,6-Dibromopyridine-2,3-diamine

5,6-Dibromopyridine-2,3-diamine

Cat. No.: B13144466
M. Wt: 266.92 g/mol
InChI Key: HGRWJSBKVUZHKX-UHFFFAOYSA-N
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Description

5,6-Dibromopyridine-2,3-diamine is a brominated derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms at the 5 and 6 positions and two amino groups at the 2 and 3 positions on the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dibromopyridine-2,3-diamine typically involves the bromination of pyridine derivatives followed by amination. One common method is the bromination of 2,3-diaminopyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce bromine atoms at the desired positions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure regioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

5,6-Dibromopyridine-2,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with amines can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 5,6-Dibromopyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and amino groups enable the compound to form strong interactions with these targets, leading to inhibition or activation of biological pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H5Br2N3

Molecular Weight

266.92 g/mol

IUPAC Name

5,6-dibromopyridine-2,3-diamine

InChI

InChI=1S/C5H5Br2N3/c6-2-1-3(8)5(9)10-4(2)7/h1H,8H2,(H2,9,10)

InChI Key

HGRWJSBKVUZHKX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1Br)Br)N)N

Origin of Product

United States

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